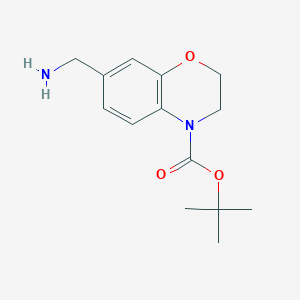

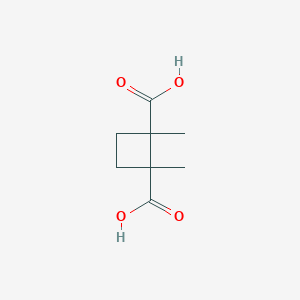

![molecular formula C18H19NO5S B2455628 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline CAS No. 946315-67-9](/img/structure/B2455628.png)

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of “1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline” is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an indoline core via a propylsulfonyl bridge.Chemical Reactions Analysis

The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling reaction . This is a common method used in the synthesis of complex organic molecules, particularly in the creation of carbon-nitrogen bonds.科学研究应用

Anticancer Activity

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline has been investigated for its anticancer potential. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed cell cycle arrest at the S phase and apoptosis induction in CCRF-CEM cells .

Tubulin Modulation

The indole nucleus, a privileged structural motif, plays a crucial role in various biological activities. Microtubules, composed of tubulin proteins, are a key target for anticancer agents. 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline was designed based on antitubulin structures. Previous studies have highlighted specific structural features, including substituents at N1, position 2, and the 5- or 6-position of the indole moiety. This compound represents an exploration of indoles as potential anticancer agents, particularly targeting microtubules .

Antiproliferative Activity

In addition to its anticancer effects, 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline has been evaluated for antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells. The incorporation of various fused heteroaryl moieties at the 3-position led to the synthesis of novel compounds with potential therapeutic applications .

Novel Diselenide Synthesis

Interestingly, a related compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, was synthesized and transformed into various unsymmetrical monoselenides. This work highlights the versatility of the benzo[d][1,3]dioxole scaffold in creating novel selenium-containing compounds .

Structure–Activity Relationship Studies

Researchers continue to explore the structure–activity relationships of indole-based anticancer molecules. By optimizing the 1-benzo[1,3]dioxol-5-yl - 3-N-fused heteroaryl indoles, more active analogs can be developed. Understanding the impact of specific structural modifications on biological activity is crucial for drug design .

Future Optimization

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline serves as a template for further optimization. Researchers aim to create even more potent analogs by fine-tuning the structure and exploring additional modifications. This ongoing work contributes to our comprehensive understanding of indole-based anticancer agents .

作用机制

Target of Action

Compounds with similar structures have been reported to modulate atp-binding cassette transporters , which play a crucial role in cellular processes such as transmembrane transport of various substrates.

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes . For instance, it might induce apoptosis and cause cell cycle arrests in certain cell lines .

Biochemical Pathways

It’s plausible that it could influence pathways related to cell cycle regulation and apoptosis, given its potential to induce cell cycle arrests and apoptosis .

Result of Action

The compound may induce apoptosis and cause cell cycle arrests in certain cell lines . This suggests that it could potentially be developed as an antitumor agent .

属性

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c20-25(21,19-9-8-14-4-1-2-5-16(14)19)11-3-10-22-15-6-7-17-18(12-15)24-13-23-17/h1-2,4-7,12H,3,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTFMFHONKNKPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2455547.png)

![ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2455554.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2455558.png)

![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)

![3-phenyl-8-(1H-pyrrol-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2455563.png)

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455568.png)